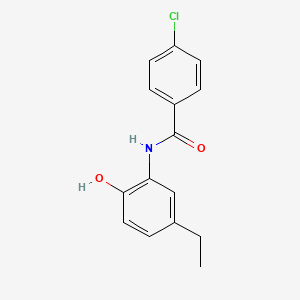

4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide

Description

Structural Characterization of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name This compound reflects its bifunctional structure:

- A benzamide backbone substituted at the para position with chlorine.

- An N-linked 5-ethyl-2-hydroxyphenyl group, where the hydroxyl (-OH) occupies the ortho position relative to the amide bond.

The molecular formula C₁₅H₁₄ClNO₂ (molecular weight: 275.73 g/mol) encodes:

- 15 carbon atoms : 6 from the benzamide ring, 7 from the substituted phenyl group, and 2 from the ethyl chain.

- 1 chlorine atom at the benzene ring’s fourth position.

- 1 hydroxyl group and 1 secondary amide group contributing to hydrogen-bonding potential.

Table 1: Molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₅H₁₄ClNO₂ | |

| Molecular weight | 275.73 g/mol | |

| XLogP3 | 4.1 | |

| Hydrogen bond donors | 2 | |

| Rotatable bonds | 3 |

The SMILES notation CCC1=CC=C(O)C(NC(=O)C2=CC=C(Cl)C=C2)=C1 and InChIKey ZLBNQXDATOISEF-UHFFFAOYSA-N provide unambiguous representations for chemical databases.

Crystallographic Studies and Polymorphic Forms

While no single-crystal X-ray diffraction (SC-XRD) data exists for this compound in the reviewed literature, analogous benzamides offer structural insights:

Crystal System and Packing

- A related compound, 4-chloro-N-(2-phenoxyphenyl)benzamide, crystallizes in the monoclinic system (space group P2₁/c) with unit cell dimensions a = 19.328 Å, b = 7.1086 Å, c = 11.627 Å, and β = 99.417°.

- Intermolecular N–H···O and C–H···O bonds stabilize the lattice, with π-π stacking between benzene rings.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Predicted ¹H NMR signals (δ, ppm):

- Amide proton : ~10.2 (s, 1H, NH).

- Aromatic protons :

- Chlorobenzene ring: 7.8–7.4 (m, 4H).

- Hydroxyphenyl ring: 6.9 (d, 1H, C₃-H), 6.8 (dd, 1H, C₄-H), 6.6 (d, 1H, C₆-H).

- Ethyl group : 2.5 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).

¹³C NMR would resolve:

- Carbonyl carbon at ~165 ppm.

- Chlorinated benzene carbons at 128–135 ppm.

- Hydroxyphenyl carbons at 115–155 ppm.

Infrared (IR) Spectroscopy Fingerprinting

Key absorption bands:

- N–H stretch : 3300–3200 cm⁻¹ (amide).

- O–H stretch : 3500–3300 cm⁻¹ (phenolic hydroxyl).

- C=O stretch : 1680–1640 cm⁻¹ (amide I band).

- C–Cl stretch : 750–550 cm⁻¹.

Table 3: IR band assignments

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amide C=O | 1665 | Strong |

| Phenolic O–H | 3400 | Broad |

| Aromatic C–C | 1600, 1500 | Medium |

Mass Spectrometric Fragmentation Patterns

Figure 1: Hypothetical mass fragmentation pathway

- Initial loss of Cl⁻ (m/z 35.45) from the parent ion.

- Amide bond rupture yielding benzoyl and aminophenol fragments.

- Ethyl group elimination from the hydroxylated ring.

Structure

3D Structure

Properties

CAS No. |

93982-98-0 |

|---|---|

Molecular Formula |

C15H14ClNO2 |

Molecular Weight |

275.73 g/mol |

IUPAC Name |

4-chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide |

InChI |

InChI=1S/C15H14ClNO2/c1-2-10-3-8-14(18)13(9-10)17-15(19)11-4-6-12(16)7-5-11/h3-9,18H,2H2,1H3,(H,17,19) |

InChI Key |

ZLBNQXDATOISEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-ethyl-2-hydroxyaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide and its derivatives in targeting cancer cells. For instance, derivatives have been evaluated for their anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). The compounds demonstrated significant inhibitory activity, with selectivity ratios indicating a preference for cancerous cells over normal cells .

Mechanisms of Action

The mechanisms through which these compounds exert their effects may involve the inhibition of specific enzymes such as carbonic anhydrase IX, which is implicated in tumor growth and metastasis. Notably, certain derivatives showed IC50 values in the nanomolar range, indicating potent enzyme inhibition . Additionally, apoptosis induction was observed in treated cancer cells, further supporting their potential as therapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure showed promising results against Staphylococcus aureus and Escherichia coli, with effective concentrations leading to substantial bacterial inhibition .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

The compound can be analyzed using reverse phase HPLC techniques. A mobile phase comprising acetonitrile and water with phosphoric acid (or formic acid for mass spectrometry applications) allows for effective separation and quantification of the compound. This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various chemical methodologies that facilitate the introduction of functional groups to enhance biological activity or modify pharmacokinetic properties. This flexibility in synthesis allows researchers to explore a wide range of derivatives tailored for specific therapeutic targets .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in different contexts:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Structural Similarities and Variations

Key analogs and their substituent patterns are summarized in Table 1.

Table 1: Structural Comparison of 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide with Analogs

Key Observations :

Key Observations :

Antimicrobial Activity :

- In -chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide reduced Desulfovibrio piger biomass by 43–46% at 0.37–1.10 µmol·L⁻¹, while 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide achieved 82–90% inhibition .

- SAR Insight: Electron-withdrawing groups (e.g., NO₂, CF₃) enhance cytotoxicity and sulfate reduction inhibition compared to electron-donating groups (e.g., ethyl, OCH₃). The target compound’s ethyl group may reduce potency but improve pharmacokinetics.

Enzyme and Receptor Interactions :

Key Observations :

- Substituent polarity and steric effects dictate target specificity. The target compound’s hydroxyl group may favor hydrogen bonding with enzymes or receptors, while the ethyl group could modulate membrane permeability.

Biological Activity

4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 235.68 g/mol

Pharmacological Properties

Recent studies have indicated that this compound exhibits a variety of biological activities, including:

- Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Pathogen | MIC (μg/ml) | Standard Antibiotic (MIC μg/ml) |

|---|---|---|

| Staphylococcus aureus | 50 | 100 (Ampicillin) |

| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |

| Salmonella typhi | 12.5 | 25 (Ciprofloxacin) |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The hydroxy group in its structure is believed to enhance its binding affinity to bacterial enzymes, disrupting their function and leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted by Birajdar et al. evaluated various benzimidazole derivatives, including this compound, for their antimicrobial efficacy. The results demonstrated that this compound exhibited superior antibacterial activity against S. typhi compared to traditional antibiotics, highlighting its potential therapeutic applications .

- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. These studies revealed that the compound induces apoptosis in cancer cells, suggesting its potential role as an anticancer agent. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways .

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-N-(5-ethyl-2-hydroxyphenyl)benzamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling 4-chlorobenzoic acid derivatives with substituted anilines. Key steps include:

- Using coupling agents like thionyl chloride (SOCl₂) or oxalyl chloride to activate the carboxylic acid group .

- Optimizing solvent choice (e.g., dichloromethane or benzene) and reaction temperature (0–50°C) to balance yield and selectivity .

- Validating purity via column chromatography and confirming structure with NMR (¹H, ¹³C) and FT-IR spectroscopy .

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization involves:

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., orthorhombic crystal system with space group P2₁2₁2₁) .

- Spectroscopic methods : NMR to confirm hydrogen environments and FT-IR for functional group analysis (e.g., hydroxyl and amide peaks) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What safety precautions are critical when handling this compound?

- Classified as a skin sensitizer (Category 1) and eye irritant (Category 2). Use PPE (gloves, goggles) and work in a fume hood .

- Store in dry, cool conditions (≤4°C) to prevent degradation. Avoid exposure to oxidizing agents due to potential reactivity of the phenolic –OH group .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

- Use programs like SHELXL for refinement and ORTEP-3 for 3D visualization to compare experimental vs. computational (DFT) bond angles and torsional strain .

- Example: A 2020 study found a 5° deviation in the dihedral angle between the benzamide and hydroxyphenyl groups compared to DFT models, attributed to crystal packing effects .

Q. What strategies are effective for analyzing catalytic activity in Suzuki coupling reactions involving this compound?

- In situ GC-MS monitoring : Track conversion rates of aryl halides to biphenyl derivatives using palladium catalysts .

- Control experiments: Compare ligand-free vs. ligand-stabilized catalysts to assess the role of the hydroxyphenyl group in stabilizing intermediates .

Q. How does this compound interact with biological targets like PPARδ, and what experimental methods validate its antagonism?

- Covalent binding assays : Mass spectrometry identifies adduct formation (e.g., irreversible binding to Cys249 in PPARδ) .

- Gene expression profiling : RT-qPCR or RNA-seq to measure inhibition of CPT1a transcription, a PPARδ-regulated gene .

Q. What analytical approaches address contradictions in reaction yields reported across studies?

- Design of Experiments (DoE) : Systematically vary solvent polarity, temperature, and stoichiometry to identify critical factors .

- HPLC-MS impurity profiling : Detect side products (e.g., over-chlorinated byproducts) that reduce yield .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Simulate transition states for substitution at the chloro position using Gaussian or ORCA software.

- Compare activation energies for reactions with amines vs. thiols to prioritize synthetic routes .

Methodological Notes

- Contradiction Management : Conflicting synthesis yields in and may arise from solvent purity or moisture levels. Replicate studies under inert atmospheres (argon/glovebox) .

- Data Reproducibility : Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.